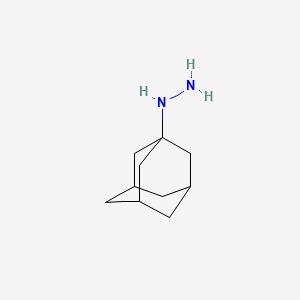

1-Adamantylhydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Adamantylhydrazine is a versatile intermediate for many biologically active compounds. The adamantyl moiety in its structure possesses a wide spectrum of medicinal properties .

Synthesis Analysis

The synthesis of 1-Adamantylhydrazine can be carried out on a milligram to gram scale. The reaction employs inexpensive, catalyst-free, readily available starting materials . A method has been developed for the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles by the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent .Chemical Reactions Analysis

1-Adamantylhydrazine can react with various substituted benzaldehydes and acetophenones to yield the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety . The reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent has also been reported .科学的研究の応用

Neurodegenerative Diseases Treatment

1-Adamantylhydrazine derivatives, including adamantane-based compounds like amantadine and memantine, have been widely studied for their pharmacological potential in treating neurodegenerative diseases. The compounds in this class have shown promise against ailments such as dementia, Alzheimer's, and Parkinson's diseases. Notably, some 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit pharmacological potentials that surpass those of well-known drugs like amantadine and memantine. The structural diversity of adamantane derivatives paves the way for ongoing research in neuropharmacology, with significant implications for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Analytical and Synthetic Chemistry

Adamantyl-containing heterocyclic compounds have garnered considerable attention in the field of synthetic and analytical chemistry. The literature indicates a robust synthetic history for these compounds, with recent years witnessing an expansion in the methods of synthesis and characterization. The research in this domain has focused on adamantyl-containing nucleic bases and related compounds, aiming to create highly effective and selective drugs. The past decade has seen breakthroughs in overcoming limitations associated with the synthesis of these compounds, indicating promising future prospects for adamantane chemistry (Shokova & Kovalev, 2013).

Biochemical and Molecular Research

1-Adamantylhydrazine and its derivatives have played a significant role in biochemical and molecular research, particularly in understanding the mechanisms of certain diseases and the effects of drugs at a molecular level. For instance, 1,2-dimethylhydrazine (a class member of hydrazines) is extensively used as a carcinogen in animal models to study colon cancer. Research involving this compound has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying various stages of colon carcinogenesis. This includes understanding the actions of biotransformation and antioxidant enzymes involved in the intoxication process, which is crucial for accurately identifying and interpreting alterations in the colonic mucosa when evaluating natural or pharmacological compounds (Venkatachalam et al., 2020).

将来の方向性

1-Adamantylhydrazine and its derivatives have shown potential in various fields, including medicinal chemistry due to their multiple bioactivities . Future research could focus on exploring these bioactivities further and developing new synthesis methods for 1-Adamantylhydrazine and its derivatives.

特性

IUPAC Name |

1-adamantylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEKJUFLHHAUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantylhydrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)

![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)